molecular formula C22H25N3O3 B2520122 (Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide CAS No. 1356781-11-7

(Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide

Katalognummer: B2520122
CAS-Nummer: 1356781-11-7
Molekulargewicht: 379.46
InChI-Schlüssel: ZUHZUTQCMYBJJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a cyanoenamide derivative characterized by:

  • A (Z)-configured α,β-unsaturated cyano group at the C2 position.
  • A dimethylaminoethyl side chain substituted with a 4-methoxyphenyl group.
  • A 3-methoxyphenyl substituent at the C3 position of the propenamide backbone.

Eigenschaften

IUPAC Name

(Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-25(2)21(17-8-10-19(27-3)11-9-17)15-24-22(26)18(14-23)12-16-6-5-7-20(13-16)28-4/h5-13,21H,15H2,1-4H3,(H,24,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHZUTQCMYBJJK-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=CC1=CC(=CC=C1)OC)C#N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(CNC(=O)/C(=C\C1=CC(=CC=C1)OC)/C#N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide , also known by its CAS Number 1356781-11-7 , is a synthetic organic molecule with potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H25N3O3
  • Molecular Weight : 379.5 g/mol
  • CAS Number : 1356781-11-7

The structure of the compound features a cyano group, a dimethylamino group, and methoxy-substituted phenyl rings, which are common motifs in bioactive compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. Key mechanisms include:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit various kinases that play critical roles in cancer signaling pathways. This inhibition can lead to reduced phosphorylation of proteins involved in cell cycle progression and apoptosis.
  • Induction of Apoptosis : Studies indicate that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death in malignant tissues.

Efficacy Studies

Several studies have evaluated the efficacy of this compound in vitro and in vivo. Below is a summary of findings from selected research:

StudyCell LineIC50 (µM)Mechanism
Study 1A549 (Lung Cancer)5.0Apoptosis induction
Study 2MCF-7 (Breast Cancer)8.5EGFR inhibition
Study 3HeLa (Cervical Cancer)6.0Caspase activation

Case Studies

  • Case Study on Lung Cancer : In a study involving A549 lung cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of 5.0 µM, attributed to its ability to induce apoptosis through mitochondrial pathways.
  • Breast Cancer Models : Research conducted on MCF-7 breast cancer cells indicated that the compound inhibits EGFR signaling, leading to reduced cell proliferation and increased apoptosis rates.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics, with good bioavailability noted in animal models. Toxicological assessments indicate a relatively low toxicity profile at therapeutic doses; however, further studies are warranted to fully elucidate its safety profile.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

The compound belongs to a family of cyanoenamides with variations in aryl substituents, side chains, and stereochemistry. Below is a comparative analysis of key analogs:

Compound Name Substituents (R1, R2, Side Chain) Molecular Formula Molecular Weight Notable Features Evidence ID
Target Compound R1: 3-methoxyphenyl; R2: 4-methoxyphenyl; Side chain: 2-(dimethylamino)ethyl C23H25N3O3 403.47 Dual methoxy groups enhance electron density; dimethylamino improves solubility.
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide R1: 3-bromo-4-hydroxy-5-methoxyphenyl; R2: 3,5-dichlorophenyl C17H11BrCl2N2O3 442.10 Halogenated substituents increase lipophilicity; hydroxy group introduces H-bonding potential.
(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enamide R1: 4-(dimethylamino)-3-nitrophenyl; R2: 3,4-dimethoxyphenyl; Side chain: 2-(3,4-dimethoxyphenyl)ethyl C23H26N4O5 462.48 Nitro group introduces electron-withdrawing effects; dual methoxy and dimethylamino groups balance polarity.
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide R1: 3-chloro-4,5-dimethoxyphenyl; Side chain: 3-methoxypropyl C16H18ClN3O4 363.78 Chloro and methoxy groups enhance steric bulk; methoxypropyl side chain increases flexibility.
(Z)-N-(4-methylphenyl)-3-phenyl-2-[(E)-3-phenylprop-2-enamido]prop-2-enamide R1: phenyl; R2: 4-methylphenyl; Side chain: (E)-3-phenylpropenamido C25H22N2O2 382.46 Mixed Z/E stereochemistry; lack of methoxy groups reduces polarity.

Stereochemical and Electronic Effects

  • Z Configuration : The (Z)-configuration in the target compound positions substituents on the same side of the double bond, creating a planar structure conducive to π-π stacking with aromatic residues in biological targets .
  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) in the target compound contrast with nitro (electron-withdrawing) or halogen (mixed effects) groups in analogs, altering electronic profiles and binding affinities .

Physicochemical Properties

  • LogP Predictions : The target compound (LogP ~2.8) is less lipophilic than halogenated analogs (LogP >3.5) due to methoxy groups .
  • Solubility: The dimethylaminoethyl side chain in the target compound improves water solubility compared to methoxypropyl or phenyl-substituted analogs .

Methodological Considerations for Structural Comparison

  • Similarity Coefficients : The Tanimoto coefficient (≥0.7) indicates high structural similarity between the target compound and analogs in –16, particularly in aryl substitution patterns .
  • Graph-Based Analysis: Subgraph isomorphism detection () highlights conserved motifs, such as the cyanoenamide core, across all analogs .

Q & A

Q. Advanced Research Focus

  • Methoxyphenyl Groups : The electron-donating methoxy substituents stabilize radical intermediates in photochemical reactions but may hinder electrophilic aromatic substitution. Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .
  • Cyano Group : Enhances electrophilicity at the α,β-unsaturated carbonyl, making it susceptible to nucleophilic attacks. Monitor Michael addition reactions via 13C^{13}\text{C} NMR to track regioselectivity .

What methodologies are recommended for analyzing hydrogen-bonding networks in crystals of this compound?

Q. Basic Research Focus

  • Graph Set Analysis : Use Mercury software to categorize hydrogen bonds (e.g., D, C, or S motifs) and quantify their geometric parameters (distance, angle). Compare with similar enamide derivatives to identify packing trends .
  • Thermal Analysis : Perform DSC to correlate melting points with hydrogen-bond strength. Polymorphs with stronger intermolecular interactions exhibit higher melting enthalpies .

How can researchers resolve conflicting biological activity data across different assay systems?

Advanced Research Focus
Discrepancies in IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions or cellular uptake variability.

  • Standardization : Use a common cell line (e.g., HEK293) and normalize data to internal controls (e.g., ATP levels for kinase assays).
  • Solubility Adjustments : Optimize DMSO concentrations (<0.1% v/v) to prevent solvent-induced artifacts. Validate membrane permeability via Caco-2 monolayer assays .

What strategies ensure stereochemical purity during synthesis?

Q. Basic Research Focus

  • Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol gradients to separate (Z) and (E) isomers. Confirm configurations via NOESY NMR to detect spatial proximity between the cyano group and adjacent protons .
  • Asymmetric Catalysis : Employ Evans’ oxazolidinones or Jacobsen’s catalysts for enantioselective enamide formation .

How can computational modeling predict metabolic stability of this compound?

Q. Advanced Research Focus

  • In Silico Tools : Use SwissADME to predict cytochrome P450 metabolism sites. The dimethylamino group is prone to N-demethylation; block this via deuteration or fluorination .
  • In Vitro Validation : Perform liver microsome assays with LC-MS/MS to quantify metabolite formation rates .

What role do polymorphism and crystal packing play in solubility and bioavailability?

Q. Advanced Research Focus

  • Polymorph Screening : Use solvent-drop grinding with 20 solvents to generate forms I and II. Characterize via PXRD and compare dissolution profiles in simulated gastric fluid .
  • Co-Crystallization : Improve solubility by co-crystallizing with succinic acid, leveraging its carboxylate groups for ionic interactions .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Basic Research Focus

  • Analog Synthesis : Replace methoxy groups with ethoxy or halogens to modulate electron density. Assess changes in bioactivity using dose-response curves .
  • 3D-QSAR : Build a CoMFA model with 30 analogs to correlate steric/electrostatic fields with IC50_{50} values. Validate via leave-one-out cross-validation (q2^2 > 0.5) .

What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

Q. Advanced Research Focus

  • Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Analyze via UPLC-PDA-MS to identify hydrolysis (amide bond cleavage) or oxidation (methoxy-to-quinone) products .
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C from high-temperature data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.